molecular formula C13H27BrO6 B1677529 m-PEG6-bromide CAS No. 125562-29-0

m-PEG6-bromide

Cat. No. B1677529
M. Wt: 359.25 g/mol
InChI Key: GFRLIPYEIIWDJX-UHFFFAOYSA-N
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Description

M-PEG6-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in the synthesis of a series of PROTACs .


Synthesis Analysis

The synthesis of m-PEG6-bromide involves nucleophilic displacements with the alkoxide of PEG . Other routes include nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide . It can also be prepared by reaction of PEG itself with dichlorophenyl phosphine .


Molecular Structure Analysis

The molecular formula of m-PEG6-bromide is C13H27BrO6 . The InChI is InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 .


Chemical Reactions Analysis

The bromide group in m-PEG6-bromide is a very good leaving group for nucleophilic substitution reactions . This property is utilized in the synthesis of a series of PROTACs .


Physical And Chemical Properties Analysis

M-PEG6-bromide has a molecular weight of 359.25 g/mol . Its boiling point is 385.1±37.0 °C at 760 mmHg . The density is 1.219±0.06 g/cm3 .

Scientific Research Applications

Poly(ethylene glycol) Alternatives and Immunogenicity

The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation

  • PEGylation, the process of attaching PEG molecules to another molecule (e.g., drugs, proteins), is a standard technique in bioconjugation and drug delivery. However, the emergence of anti-PEG antibodies in patients has highlighted the need for alternative polymers due to PEG's immunogenicity. This review emphasizes the significance of developing PEG alternatives to avoid immunogenic responses and improve the efficacy of bioconjugated drugs and nanomedicines (Thai Thanh Hoang Thi et al., 2020).

PEGylation in Biopharmaceuticals

PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs

  • This review discusses the chemistry behind PEGylation and its implications on the pharmacokinetics and pharmacodynamics of drugs. It outlines the benefits of PEGylation, including improved drug solubility and decreased immunogenicity, which have led to the approval of several PEGylated drugs (P. Turecek et al., 2016).

Green Chemistry and PEG Solutions

Polyethylene glycol and solutions of polyethylene glycol as green reaction media

  • PEG solutions are explored for their environmentally benign properties in chemical reactions. This review highlights the use of PEG in aqueous biphasic reactive extraction, showcasing its potential as a green solvent alternative in chemical processing and extraction, demonstrating its relevance in creating more sustainable chemical practices (Ji Chen et al., 2005).

Advancements Beyond PEGylation

Protein-polymer conjugation-moving beyond PEGylation

  • With the growing recognition of PEG's limitations, such as its non-degradability and potential immunogenicity, research is focusing on alternative polymers for bioconjugation. This review evaluates materials science perspectives on alternatives to PEG for the conjugation of peptides and proteins to improve therapeutic efficacy and safety (Yizhi Qi & A. Chilkoti, 2015).

PEGylated Nanoparticles in Tissue Engineering

Poly(Ethylene Glycol) Functionalized Graphene Oxide in Tissue Engineering: A Review on Recent Advances

  • This review discusses the use of PEG-functionalized graphene oxide (PEG-GO) in tissue engineering, highlighting its advantages in promoting cell attachment, proliferation, and differentiation. PEG-GO's role in drug delivery and its antibacterial efficacy further underscore its potential in biomedical applications, including tissue engineering and regenerative medicine (Santanu Ghosh & K. Chatterjee, 2020).

Safety And Hazards

For safety data, please refer to the Safety Data Sheet provided by the supplier .

Future Directions

M-PEG6-bromide is a monofunctional or heterobifunctional mPEG linker with various active groups . It has potential applications in research and development .

properties

IUPAC Name

1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLIPYEIIWDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG6-bromide

CAS RN

125562-29-0
Record name 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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